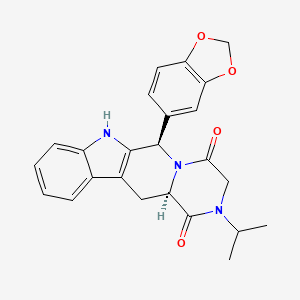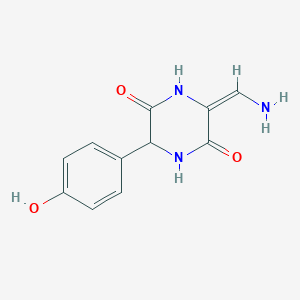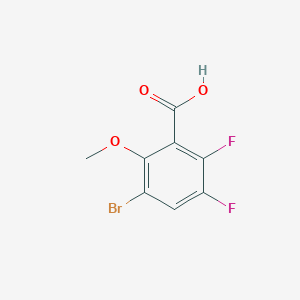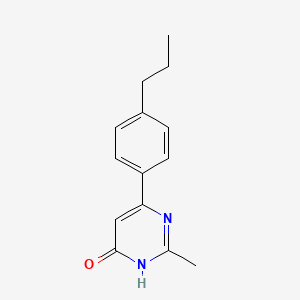
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a lactone ring and multiple functional groups, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone typically involves multiple steps, including the formation of the lactone ring and the introduction of the hydroxy and methyl groups. Common synthetic routes may involve:
Aldol Condensation: To form the carbon-carbon bonds.
Lactonization: To form the lactone ring.
Hydroxylation: To introduce the hydroxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: To speed up the reaction.
Temperature Control: To ensure the reaction proceeds efficiently.
Purification Techniques: Such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone can undergo various chemical reactions, including:
Oxidation: To form ketones or carboxylic acids.
Reduction: To form alcohols or alkanes.
Substitution: To introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Could yield carboxylic acids or ketones.
Reduction: Could yield alcohols or alkanes.
Substitution: Could yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound.
Medicine: As a potential therapeutic agent.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: To inhibit or activate their activity.
Interacting with Receptors: To modulate signaling pathways.
Altering Cellular Processes: Such as gene expression or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid: Without the lactone ring.
3-Methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone: Without the hydroxy group.
Uniqueness
The presence of the lactone ring and the specific arrangement of functional groups make 5-Hydroxy-3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-pentenoic Acid d-Lactone unique compared to its analogs. This uniqueness could translate to different chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C26H37FO8S |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C26H37FO8S/c1-6-22(31)35-26(21(30)14-34-36(5,32)33)15(2)11-19-18-8-7-16-12-17(28)9-10-23(16,3)25(18,27)20(29)13-24(19,26)4/h12,15,18-20,29H,6-11,13-14H2,1-5H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |
Clave InChI |
PKEHQWHKIAEJLP-SOMXGXJRSA-N |
SMILES isomérico |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)C)C(=O)COS(=O)(=O)C |
SMILES canónico |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)







![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![5-(methylsulfinylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B13436463.png)
![[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)

